1-(Tert-butyl)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 3 and 5 positions. Its molecular formula is C₁₀H₁₂Cl₂, and it has a molecular weight of approximately 203.11 g/mol. The structure consists of a stable aromatic system, which contributes to its chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity compared to other similar compounds.
There is no documented information on a specific mechanism of action for 1-(Tert-butyl)-3,5-dichlorobenzene. If a future application is discovered, the mechanism would depend on the intended use.
1-(Tert-butyl)-3,5-dichlorobenzene can be synthesized through several methods:
Several compounds share structural similarities with 1-(Tert-butyl)-3,5-dichlorobenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-(Butyl)-3,5-dichlorobenzene | C₁₀H₁₂Cl₂ | Lacks steric hindrance compared to tert-butyl group |
1,4-Dichlorobenzene | C₆H₄Cl₂ | Different substitution pattern (para vs. ortho/para) |
2-Chloro-4-(tert-butyl)phenol | C₁₀H₁₃ClO | Contains a hydroxyl group affecting reactivity |
The presence of the tert-butyl group in 1-(Tert-butyl)-3,5-dichlorobenzene provides significant steric hindrance compared to other similar compounds, influencing its reactivity and potential applications in organic synthesis.